Methyl 5-methyl-2-propoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 5-methyl-2-propoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
HTWFMPSDHRHZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Methyl 5 Methyl 2 Propoxybenzoate
Direct Esterification and Transesterification Strategies for Benzoate (B1203000) Core Formation
The formation of the methyl ester group is a critical step in the synthesis of Methyl 5-methyl-2-propoxybenzoate. This is typically achieved through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.
Catalytic and Non-Catalytic Approaches to Esterification
Direct esterification, often referred to as Fischer esterification, is a widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, a common precursor is 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid).
One documented approach involves the refluxing of p-cresotinic acid with an excess of an alcohol, such as ethanol (B145695), and a catalytic amount of a strong mineral acid like concentrated sulfuric acid. nih.govnist.gov The excess alcohol serves to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. tcu.edu The reaction proceeds by protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.
While acid catalysis is prevalent, non-catalytic esterification is generally not feasible under practical laboratory conditions due to the low reactivity of carboxylic acids with alcohols.
Table 1: Representative Catalytic Esterification for a Precursor of this compound
| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Product | Yield | Reference |
| p-Cresotinic acid | Absolute ethanol | Concentrated H₂SO₄ | Reflux for 8 hours | Ethyl 2-hydroxy-5-methylbenzoate | 70% | nih.govnist.gov |
Advanced Transesterification Methods with Alcohol Exchange
Transesterification is another powerful strategy for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. This method can be catalyzed by either acids or bases. conicet.gov.arresearchgate.net For instance, if an ethyl ester of the benzoic acid core has been synthesized, it can be converted to the desired methyl ester by reacting it with methanol (B129727) in the presence of a suitable catalyst.
Base-catalyzed transesterification, often employing catalysts like sodium methoxide (B1231860), is typically faster and proceeds under milder conditions than acid-catalyzed reactions. conicet.gov.ar The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate which then collapses to form the methyl ester and an ethoxide ion.
Advanced methods can include the use of heterogeneous catalysts to simplify product purification. researchgate.net For example, solid acid catalysts or immobilized enzymes can be employed to facilitate the alcohol exchange. researchgate.net
Etherification Methodologies for the 2-Propoxy Moiety Introduction
The introduction of the 2-propoxy group onto the aromatic ring is a key step that transforms the phenolic precursor into the target ether. This is typically accomplished through etherification reactions.
Classical Williamson Ether Synthesis and its Modern Variants
The Williamson ether synthesis is a cornerstone of ether formation and is directly applicable to the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In a documented synthesis of a closely related compound, the ethyl ester of p-cresotinic acid is first converted to its corresponding sodium salt (an alkoxide) using a base like sodium ethoxide. nih.gov This alkoxide then reacts with propyl iodide, where the alkoxide acts as the nucleophile and displaces the iodide ion from the propyl group to form the ether linkage. nih.gov
The success of the Williamson synthesis relies on the use of a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.combyjus.com Modern variants of this reaction may utilize phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases or employ milder bases and alternative leaving groups to enhance efficiency and substrate scope. libretexts.org
Table 2: Williamson Ether Synthesis for the Introduction of a Propoxy Group
| Substrate | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Product | Reference |
| Ethyl 2-hydroxy-5-methylbenzoate | Sodium ethoxide | Propyl iodide | Absolute ethanol | Reflux until no longer alkaline | Ethyl 2-propoxy-5-methylbenzoate | nih.gov |
Alkylation Reactions of Phenolic Precursors
The propylation step in the synthesis of this compound is a prime example of the alkylation of a phenolic precursor. The phenolic hydroxyl group of a starting material like ethyl 2-hydroxy-5-methylbenzoate is deprotonated by a base to form a more nucleophilic phenoxide ion. nih.gov This phenoxide then undergoes nucleophilic attack on an alkylating agent, such as propyl iodide, to form the ether. nih.gov The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation. In the described synthesis, sodium ethoxide in ethanol is utilized for this purpose. nih.gov
Regioselective Methylation of the Aromatic Ring at Position 5
The substitution pattern of the aromatic ring is a defining feature of this compound. The presence of the methyl group at position 5 relative to the carboxylate group is established early in the synthetic sequence through the choice of the starting material.
The synthesis typically commences with p-cresotinic acid, which is 2-hydroxy-5-methylbenzoic acid. nih.govnist.gov This precursor already contains the methyl group at the desired position. The regiochemistry is therefore a consequence of the synthesis of p-cresotinic acid itself.
A common industrial preparation of p-cresotinic acid involves the Kolbe-Schmitt reaction, specifically the carbonation of p-cresol (B1678582). nih.govnist.gov In this process, dry potassium p-cresoxide is heated under pressure with carbon dioxide. nih.gov The hydroxyl group of p-cresol directs the carboxylation primarily to the ortho position, resulting in the formation of 2-hydroxy-5-methylbenzoic acid. This method ensures the regioselective placement of the carboxyl group, and consequently, the final ester and ether functionalities, in relation to the pre-existing methyl group.
Therefore, the regioselective methylation at position 5 is not a distinct step in the later stages of the synthesis of this compound, but rather a predetermined feature of the starting material, which is synthesized with high regioselectivity.
Convergent and Divergent Synthetic Approaches to the Compound
The synthesis of this compound can be analyzed through the lens of convergent and divergent strategies.
A linear synthesis , as documented in the literature, involves the sequential modification of a single starting material, p-cresotinic acid. nist.govnih.gov This is a straightforward, step-by-step approach.
Conversely, a divergent synthesis could be employed to generate a library of related compounds from a single, common intermediate. Starting with the versatile precursor 2-hydroxy-5-methylbenzoic acid, one could "diverge" by reacting it with a variety of alcohols (methanol, ethanol, propanol) to create different esters. Alternatively, after an initial esterification with methanol to produce Methyl 2-hydroxy-5-methylbenzoate, a range of alkyl halides could be used in the etherification step to generate a series of ethers (methoxy, ethoxy, propoxy), including the target compound. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to make the synthesis of compounds like this compound more environmentally benign by minimizing waste, reducing energy consumption, and using safer chemicals. researchgate.net Key areas of improvement include the use of alternative reaction media and more energy-efficient protocols.
Traditional esterification and etherification reactions often use volatile organic solvents that contribute to pollution. skpharmteco.com Green chemistry seeks to eliminate or replace these solvents.
Solvent-free phase transfer catalysis (PTC) is a proven green methodology for synthesizing aromatic esters. nih.govresearchgate.net In this technique, the reaction between a carboxylate salt and an alkyl halide can be performed without a solvent, using a PTC catalyst like Aliquat 336 to facilitate the reaction between the solid and liquid phases. researchgate.net This method often results in higher yields and shorter reaction times compared to classical solvent-based systems. researchgate.net
Reactions on solid mineral supports like alumina (B75360) or silica (B1680970) are another solvent-free option. researchgate.net The reactants are adsorbed onto the surface of the support, where the reaction takes place, often with enhanced reactivity. For esterification, solid acid catalysts are a particularly promising green alternative. Reusable catalysts, such as a zirconium-titanium solid acid, have been successfully used for the synthesis of methyl benzoates. mdpi.com These catalysts prevent the formation of acidic wastewater associated with traditional catalysts like sulfuric acid and can be recovered and reused multiple times. mdpi.com
| Parameter | Traditional Method (in Chloroform) | Solvent-Free PTC Method |
|---|---|---|
| Reaction | Potassium Benzoate + n-Octyl Bromide | Potassium Benzoate + n-Octyl Bromide |
| Solvent | Chloroform | None |
| Catalyst | Crown Ether | Aliquat (2%) |
| Temperature | 85°C | 85°C |
| Time | 40 hours | 2 hours |
| Yield | 58% | 95% |
This table is based on data for a representative esterification reaction to illustrate the advantages of solvent-free PTC. researchgate.net
Reducing energy consumption is a core principle of green chemistry. This can be achieved through catalyst optimization and the use of alternative energy sources.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijrpr.com For the synthesis of aromatic esters, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govresearchgate.net The direct and efficient heating of the reaction mixture by microwaves avoids the energy waste associated with heating a large oil bath. researchgate.net
The development of highly efficient catalysts also contributes to energy efficiency. For example, novel bimetallic catalysts have been developed for ester-producing reactions that operate under milder conditions. labmanager.com Similarly, the use of solid acid catalysts, such as the Zr/Ti catalyst mentioned previously, not only reduces waste but can also lower the activation energy of the reaction, allowing it to proceed at lower temperatures and saving energy. mdpi.com
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reactants | Salicylic Acid + 2-Ethyl Hexanol | Salicylic Acid + 2-Ethyl Hexanol |
| Catalyst | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Power/Temp | Reflux | 540 W |
| Time | Several hours (typical) | 20 minutes |
| Yield | Good | 86.76% |
This table is based on data for the synthesis of 2-ethylhexyl salicylate, a structurally related aromatic ester. researchgate.net
Chemical Reactivity and Transformation Pathways of Methyl 5 Methyl 2 Propoxybenzoate
Hydrolysis and Saponification Kinetics of the Ester Linkage
The ester group is a primary site of reactivity in Methyl 5-methyl-2-propoxybenzoate, susceptible to cleavage through hydrolysis and saponification. These reactions involve the nucleophilic attack at the carbonyl carbon of the ester.
Hydrolysis typically occurs under acidic or neutral conditions, often requiring elevated temperatures to proceed at a practical rate. The reaction of esters with water, particularly at high temperatures (200–300 °C), can lead to the formation of the corresponding carboxylic acid and alcohol. rsc.org For this compound, hydrolysis would yield 2-propoxy-5-methylbenzoic acid and methanol (B129727). The reaction is generally slow due to the low solubility of the ester in water, but high-temperature water can enhance reactivity.
Saponification , the hydrolysis of an ester under basic conditions, is a more rapid and generally irreversible process. masterorganicchemistry.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion and forming 2-propoxy-5-methylbenzoic acid, which is immediately deprotonated by the base to form the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. A study on the synthesis of 2-propoxy-5-methylbenzoic acid utilized the saponification of the corresponding ethyl ester by refluxing with 10% potassium hydroxide in 50% ethanol (B145695) for 8 hours, demonstrating the feasibility of this transformation within the parent system. nih.gov High-temperature (200-300 °C) saponification using dilute aqueous KOH has been shown to be highly effective for various methyl benzoates, achieving quantitative conversion in as little as 30 minutes. rsc.org
| Reaction | Conditions | Products | Notes |
| Hydrolysis | High-Temperature Water (HT-H2O), 200-300 °C | 2-propoxy-5-methylbenzoic acid, Methanol | Reaction rates are often slow due to low solubility but are promoted by the increased dissociation constant of water at high temperatures. |
| Saponification | Aqueous NaOH or KOH, Heat | Sodium or Potassium 2-propoxy-5-methylbenzoate, Methanol | An essentially irreversible process as the final carboxylate is resonance-stabilized and resistant to further nucleophilic attack. masterorganicchemistry.com The free acid is obtained after acidic workup. |
Electrophilic Aromatic Substitution (EAS) on the Benzoate (B1203000) Ring
The benzene (B151609) ring of this compound is another key site for chemical transformation, specifically through electrophilic aromatic substitution (EAS). In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comuomustansiriyah.edu.iq
The position of substitution on the benzene ring is determined by the directing effects of the substituents already present: the methyl (-CH₃) group, the propoxy (-OCH₂CH₂CH₃) group, and the methyl ester (-COOCH₃) group. libretexts.orgmsu.edu
Propoxy Group (-OR): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. byjus.com
Methyl Group (-R): This is a weakly activating, ortho, para-directing group. It donates electron density through an inductive effect and hyperconjugation. msu.edu
Methyl Ester Group (-COOR): This is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing via resonance, which destabilizes the carbocation intermediate, particularly when the attack is at the ortho or para positions. aiinmr.comumkc.edu
In this compound, the positions on the ring are C3, C4, and C6.
The C2 position holds the propoxy group.
The C5 position holds the methyl group.
The C1 position holds the ester group.
The directing effects of the substituents are combined:
The powerful ortho, para-directing propoxy group at C2 strongly activates the C3 (ortho) and C6 (ortho) positions. The para position (C5) is already occupied by the methyl group.
The methyl group at C5 activates its ortho positions (C4 and C6).
The ester group at C1 deactivates the ring and directs incoming electrophiles to its meta positions (C3 and C5). Since C5 is blocked, it primarily directs to C3.
Nitration: The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqumkc.edu Based on the directing effects discussed, the nitration of this compound would be expected to yield a mixture of Methyl 3-nitro-5-methyl-2-propoxybenzoate and Methyl 6-nitro-5-methyl-2-propoxybenzoate. The reaction is analogous to the nitration of methyl benzoate, which yields primarily the meta-substituted product due to the deactivating nature of the ester group. aiinmr.comrsc.org However, the presence of the strongly activating propoxy group in the target molecule will facilitate the reaction and direct the substitution.
Halogenation: Halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile. For this compound, this reaction would also be directed by the activating propoxy group to the C3 and C6 positions, yielding a mixture of the corresponding 3-halo and 6-halo derivatives. A related compound, methyl 5-acetyl-2-propoxybenzoate, has been shown to undergo bromination, indicating the feasibility of this reaction on a similarly substituted ring system. nih.gov
Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). uomustansiriyah.edu.iq The electrophile is SO₃. This reaction is reversible. For this compound, sulfonation would introduce a sulfonic acid group (-SO₃H) at the C3 or C6 position.
| Reaction | Reagents | Expected Major Products |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitro-5-methyl-2-propoxybenzoate and Methyl 6-nitro-5-methyl-2-propoxybenzoate |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Methyl 3-bromo-5-methyl-2-propoxybenzoate and Methyl 6-bromo-5-methyl-2-propoxybenzoate |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Methyl 3-sulfo-5-methyl-2-propoxybenzoate and Methyl 6-sulfo-5-methyl-2-propoxybenzoate |
The reactivity of this compound is primarily dictated by the ester carbonyl group, the aromatic ring, and the aliphatic propoxy and methyl substituents. The electron-donating nature of the propoxy and methyl groups influences the reactivity of the aromatic ring and the carbonyl group.
Reduction Chemistry of the Ester Carbonyl Group
The ester functional group in this compound can be selectively reduced to the corresponding primary alcohol, (5-methyl-2-propoxyphenyl)methanol. This transformation can be achieved through various established methods, including the Bouveault-Blanc reduction and the use of complex metal hydrides.
Bouveault-Blanc Reduction: This classical method utilizes metallic sodium in an alcohol solvent, such as ethanol, to reduce esters to primary alcohols. alfa-chemistry.comslideshare.net It offers a cost-effective alternative to hydride reductions, particularly on an industrial scale. alfa-chemistry.comorganic-chemistry.org The reaction proceeds via a single electron transfer mechanism from sodium to the ester's carbonyl group. organic-chemistry.org For this compound, this reduction would yield (5-methyl-2-propoxyphenyl)methanol. While effective, the reaction conditions are vigorous and can pose safety risks. slideshare.net Modern variations using sodium dispersed on an inert support like silica (B1680970) gel offer a safer alternative with excellent yields under milder conditions. organic-chemistry.org
Complex Metal Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.org Due to its high reactivity, it readily reduces the ester group of this compound to (5-methyl-2-propoxyphenyl)methanol. libretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com Unlike LiAlH₄, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions, making it useful for selectively reducing aldehydes or ketones in the presence of an ester. iwu.edu Therefore, LiAlH₄ would be the reagent of choice for this complete reduction. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the intermediate alkoxide. libretexts.org
Table 1: Selective Reduction of this compound to an Alcohol
| Reagent/Method | Product | Key Features |
|---|---|---|
| Bouveault-Blanc (Na/EtOH) | (5-methyl-2-propoxyphenyl)methanol | Cost-effective; avoids transition metals; vigorous conditions. alfa-chemistry.comslideshare.net |
| Lithium Aluminum Hydride (LiAlH₄) | (5-methyl-2-propoxyphenyl)methanol | High reactivity and yield; requires anhydrous conditions. libretexts.org |
Partial Reductions to Aldehydes
The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more reactive than esters towards most reducing agents. Stopping the reduction at the aldehyde stage requires carefully chosen reagents and controlled reaction conditions. While some older methods like the Bouveault-Blanc reduction have been reported to yield aldehydes, this is often not selective. allaboutchemistry.net More modern reagents, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, are commonly used for the partial reduction of esters to aldehydes. By using one equivalent of DIBAL-H at temperatures like -78 °C, the reaction can be stopped at the aldehyde stage after the formation of a stable tetrahedral intermediate, which collapses to the aldehyde upon workup. Applying this to this compound would be expected to yield 5-methyl-2-propoxybenzaldehyde.
Acyl Group Substitution and Related Carbonyl Transformations
The ester group of this compound is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org In these reactions, the methoxy (B1213986) group (-OCH₃) acts as a leaving group and is replaced by a nucleophile. libretexts.org This proceeds through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, will hydrolyze the ester to produce 5-methyl-2-propoxybenzoic acid and methanol. nih.govnih.gov
Transesterification: Reacting this compound with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reaction with ethanol would yield Ethyl 5-methyl-2-propoxybenzoate and methanol.
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 5-methyl-2-propoxybenzamide. This reaction is generally slower than hydrolysis or transesterification.
Table 2: Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Water (H₂O) | Hydrolysis | 5-methyl-2-propoxybenzoic acid |
| Ethanol (CH₃CH₂OH) | Transesterification | Ethyl 5-methyl-2-propoxybenzoate |
| Ammonia (NH₃) | Aminolysis | 5-methyl-2-propoxybenzamide |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that react with esters to produce tertiary alcohols. libretexts.org The reaction involves the addition of two equivalents of the organometallic reagent. masterorganicchemistry.com
The mechanism involves:
Nucleophilic attack of the first equivalent of the organometallic reagent on the ester carbonyl carbon to form a tetrahedral intermediate. udel.edu
This intermediate is unstable and collapses, eliminating the methoxide ion (-OCH₃) to form a ketone intermediate. masterorganicchemistry.com
The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent. masterorganicchemistry.comyoutube.com
This second nucleophilic attack results in a tertiary alkoxide, which upon acidic workup, yields the final tertiary alcohol product. udel.edu
For example, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) would produce 2-(5-methyl-2-propoxyphenyl)propan-2-ol. Organolithium reagents react in a similar fashion. wikipedia.org It is generally not possible to isolate the ketone intermediate under these reaction conditions. udel.edu
Radical Reactions Involving the Aromatic or Aliphatic Sections
While the primary reactivity of this compound is centered on the ester group, the aliphatic portions of the molecule can undergo radical reactions. The benzylic protons of the 5-methyl group are susceptible to radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would likely lead to the selective bromination of the methyl group to yield Methyl 5-(bromomethyl)-2-propoxybenzoate. Similarly, the propoxy group has methylene (B1212753) protons that could potentially undergo radical substitution, although the benzylic position is generally more reactive. There is evidence in the literature of radical bromination on related structures, such as the synthesis of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate from Methyl 5-acetyl-2-propoxybenzoate, indicating the feasibility of radical reactions on such substituted benzoates. nih.govnih.gov
Advanced Mechanistic Investigations of Key Transformations
The transformations of this compound are governed by well-established reaction mechanisms.
Complex Metal Hydride Reduction: The reduction with LiAlH₄ begins with the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The aluminum hydride species can coordinate to the carbonyl oxygen, activating it towards attack. A second hydride transfer results in the displacement of the methoxy group. The resulting aldehyde is then rapidly reduced by another hydride equivalent to the final alkoxide, which is protonated during workup.
Nucleophilic Acyl Substitution: The key mechanistic feature is the formation of a tetrahedral intermediate following the nucleophilic attack on the carbonyl carbon. libretexts.org The fate of this intermediate determines the reaction product. In the case of acyl substitution, the intermediate collapses by reforming the C=O double bond and expelling the most stable leaving group, which is the methoxide ion in this case. libretexts.org
Grignard Reaction: The mechanism highlights the difference in reactivity between esters and ketones. masterorganicchemistry.com After the first addition of the Grignard reagent and subsequent elimination of the methoxide to form a ketone, the ketone is immediately attacked by a second Grignard molecule. udel.eduyoutube.com This is because ketones are generally more electrophilic and reactive towards nucleophiles than esters. The stability of the final tertiary alkoxide drives the reaction to completion.
Synthesis and Exploration of Derivatives and Analogues of Methyl 5 Methyl 2 Propoxybenzoate
Structural Modifications at the Methyl Ester Position
The ester functional group is a key site for chemical derivatization, enabling the introduction of various new functionalities. Such changes can significantly impact the molecule's polarity, size, and hydrogen-bonding characteristics.
Synthesis of Homologues and Analogues with Varied Ester Groups
The methyl ester of methyl 5-methyl-2-propoxybenzoate can be converted to other esters via transesterification. This process involves reacting the original ester with a different alcohol in the presence of an acid or base catalyst. mdpi.com By altering the alcohol used, a range of homologous and analogous esters can be created. For example, using ethanol (B145695) produces the ethyl ester, while larger alcohols like butanol can introduce bulkier ester groups. A study detailed the synthesis of ethyl 2-hydroxy-5-methylbenzoate by refluxing p-cresotinic acid with absolute ethanol and a sulfuric acid catalyst. nih.gov This ethyl ester is a direct precursor to forming the propoxy derivative. These modifications can alter the compound's solubility and reactivity.
| Parent Compound | Reagent (Alcohol) | Resulting Ester |
| This compound | Ethanol | Ethyl 5-methyl-2-propoxybenzoate |
| This compound | Propanol | Propyl 5-methyl-2-propoxybenzoate |
| This compound | Isopropanol | Isopropyl 5-methyl-2-propoxybenzoate |
| This compound | Butanol | Butyl 5-methyl-2-propoxybenzoate |
Amidation and Hydrazide Formation
The methyl ester can also be transformed into amides and hydrazides. Amidation is achieved by reacting the ester with an amine, often requiring heat or a catalyst. researchgate.net The resulting amides introduce a nitrogen atom, enabling hydrogen bond donation and altering the molecule's intermolecular forces. researchgate.net Similarly, reacting the ester with hydrazine (B178648) forms a hydrazide, a functional group known for its use as a precursor in the synthesis of various heterocyclic compounds. nih.gov The synthesis of hydrazones from hydrazides is a known route to creating compounds with a wide range of biological activities. nih.gov
| Starting Material | Reagent | Product |
| This compound | Ammonia (B1221849) | 5-methyl-2-propoxybenzamide |
| This compound | Methylamine | N-methyl-5-methyl-2-propoxybenzamide |
| This compound | Hydrazine | 5-methyl-2-propoxybenzohydrazide |
Variation of the Propoxy Chain and Ether Analogues
The 2-propoxy group is another important site for modification, affecting the compound's lipophilicity and steric properties.
Homologous Alkoxy Chains and Branched Isomers
Analogues with different alkoxy chains can be synthesized by starting with the corresponding 2-alkoxy-5-methylbenzoic acid and then performing esterification. This allows for the introduction of shorter chains like methoxy (B1213986) and ethoxy, or longer chains such as butoxy and pentoxy. Branched isomers like isopropoxy or sec-butoxy can also be incorporated to study the effects of steric hindrance. The synthesis of these precursors often involves the Williamson ether synthesis, where 2-hydroxy-5-methylbenzoic acid is deprotonated and reacted with an alkyl halide. A reported synthesis of 2-propoxy-5-methylbenzoic acid started from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which was first esterified to its ethyl ester and then propylated using propyl iodide. nih.govnist.gov
Replacement of Oxygen with Other Heteroatoms
The ether oxygen can be substituted with other heteroatoms like sulfur or nitrogen to create thioether and amine analogues. The synthesis of a thioether analogue, such as methyl 5-methyl-2-(propylthio)benzoate, would involve reacting a precursor like methyl 2-halo-5-methylbenzoate with propanethiol. These thioethers introduce a sulfur atom, which can change the electronic properties and coordinating abilities of the molecule.
Substitution Pattern Modulation on the Aromatic Ring
Altering the substitution on the benzene (B151609) ring allows for fine-tuning the electronic and steric characteristics of the molecule. This can be done by using differently substituted benzoic acid precursors. For instance, moving the methyl group from the 5-position to the 3-, 4-, or 6-position would create constitutional isomers of this compound. The synthesis of these isomers would require starting materials with the corresponding substitution pattern, such as 3-methyl-2-hydroxybenzoic acid or 4-methyl-2-hydroxybenzoic acid, which would then undergo propoxylation and esterification. Each of these isomers would have unique electronic and steric properties due to the interplay of the electron-donating methyl and propoxy groups. youtube.com For instance, the synthesis of methyl 5-bromo-2-hydroxybenzoate (B13816698) from 5-bromo-2-hydroxybenzoic acid has been documented, indicating that various substitutions on the aromatic ring are synthetically accessible. nih.govresearchgate.netresearchgate.net
| Isomer | Precursor Acid |
| Methyl 3-methyl-2-propoxybenzoate | 3-Methyl-2-hydroxybenzoic acid |
| Methyl 4-methyl-2-propoxybenzoate | 4-Methyl-2-hydroxybenzoic acid |
| Methyl 6-methyl-2-propoxybenzoate | 6-Methyl-2-hydroxybenzoic acid |
Introduction of Diverse Functional Groups (e.g., Halogens, Nitro, Amino)
The aromatic ring of this compound serves as a scaffold for the introduction of various functional groups, which can significantly alter its chemical and physical properties. The regioselectivity of these substitution reactions is dictated by the directing effects of the existing substituents: the propoxy group (-OCH₂CH₂CH₃), the methyl group (-CH₃), and the methyl ester group (-COOCH₃). The propoxy and methyl groups are activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The powerful activating and ortho-, para-directing effect of the propoxy group is expected to be the dominant influence on the position of incoming electrophiles.
Halogenation:
The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Given the directing effects of the substituents, the bromine atom is expected to be directed to the positions ortho to the strongly activating propoxy group.
A plausible reaction for the bromination of this compound is as follows:
Reaction: this compound + Br₂/FeBr₃ → Bromo-methyl-5-methyl-2-propoxybenzoate isomers
Expected Products: The major products would likely be Methyl 3-bromo-5-methyl-2-propoxybenzoate and to a lesser extent, Methyl 6-bromo-5-methyl-2-propoxybenzoate, due to the strong ortho-directing effect of the propoxy group.
Nitration:
Nitration of the aromatic ring is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and a versatile intermediate for the synthesis of other functional groups, such as amines. The nitration of methyl benzoate (B1203000) is known to yield methyl 3-nitrobenzoate. documentsdelivered.comresearchgate.netrsc.orgnih.govlibretexts.org However, in the case of this compound, the activating propoxy group will direct the incoming nitro group primarily to the ortho positions.
A representative nitration reaction is:
Reaction: this compound + HNO₃/H₂SO₄ → Nitro-methyl-5-methyl-2-propoxybenzoate isomers
Expected Products: The main product is anticipated to be Methyl 5-methyl-3-nitro-2-propoxybenzoate.
Aromatization and Synthesis of Amino Derivatives:
Amino derivatives are commonly synthesized by the reduction of the corresponding nitro compounds. The nitro group, introduced via nitration, can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. researchgate.net The resulting amino-substituted benzoate esters are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and other complex molecules.
The synthesis of an amino derivative from a nitro precursor would proceed as follows:
Reaction: Methyl 5-methyl-3-nitro-2-propoxybenzoate + SnCl₂/HCl or H₂/Pd-C → Methyl 3-amino-5-methyl-2-propoxybenzoate
The introduction of these functional groups provides a toolbox for fine-tuning the electronic and steric properties of the parent molecule, opening avenues for the development of new compounds with tailored functionalities.
| Reagent/Reaction | Expected Major Product(s) |
| Br₂/FeBr₃ | Methyl 3-bromo-5-methyl-2-propoxybenzoate |
| HNO₃/H₂SO₄ | Methyl 5-methyl-3-nitro-2-propoxybenzoate |
| 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl | Methyl 3-amino-5-methyl-2-propoxybenzoate |
Regioselective Synthesis of Multi-Substituted Analogues
The synthesis of multi-substituted analogues of this compound requires careful consideration of the directing effects of all substituents on the aromatic ring. The order of introduction of functional groups is crucial for achieving the desired regiochemistry. The inherent directing properties of the propoxy, methyl, and ester groups can be exploited to synthesize a variety of polysubstituted derivatives.
For example, to synthesize a derivative with substituents at both the 3 and 6 positions, a multi-step synthetic sequence would be necessary. Starting from a precursor like 2-hydroxy-5-methylbenzoic acid, one could first introduce a substituent at the 3-position, then protect the hydroxyl group as a propoxy ether, and finally introduce a second substituent at the 6-position. The choice of reagents and reaction conditions at each step would be critical to ensure high regioselectivity and yield.
Research on the regioselective synthesis of substituted benzoates has demonstrated the feasibility of controlling the position of incoming electrophiles through the careful selection of starting materials and reaction pathways. youtube.com These principles can be applied to the synthesis of complex analogues of this compound.
Synthesis of Polyfunctionalized Benzoate Derivatives for Specialized Research
The synthesis of polyfunctionalized benzoate derivatives, where multiple functional groups are strategically placed on the aromatic ring, is of great interest for specialized research applications. These compounds can serve as building blocks for the synthesis of complex natural products, pharmaceutical agents, and functional materials. The synthesis of such molecules often involves a combination of electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversions.
For instance, a polyfunctionalized derivative of this compound could incorporate a halogen, a nitro group, and an additional alkyl or aryl group. The synthesis of such a molecule would require a carefully designed synthetic route, potentially involving the use of protecting groups to mask certain reactive sites while others are being modified.
The synthesis of 2-propoxy-5-methylbenzoic acid, a key precursor, has been reported through two different routes starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.govnist.gov One preferred route involves the esterification of p-cresotinic acid to its ethyl ester, followed by propylation of the hydroxyl group to form ethyl 2-propoxy-5-methylbenzoate, and subsequent hydrolysis to the desired acid. nist.gov This acid can then be esterified with methanol (B129727) to yield this compound. youtube.com
| Starting Material | Key Steps | Final Product | Reference |
| p-Cresotinic acid | 1. Esterification (Ethanol, H₂SO₄) 2. Propylation (Propyl iodide, Ag₂O) 3. Hydrolysis (KOH) | 2-Propoxy-5-methylbenzoic acid | nist.gov |
Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)
While this compound itself is not chiral, the introduction of certain functional groups or the synthesis of more complex analogues can lead to the formation of chiral centers. For example, if a substituent introduced at the benzylic position of the propoxy group creates a stereocenter, the resulting molecule would be chiral.
In such cases, stereochemical control during the synthesis becomes a critical aspect. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for biological applications as different enantiomers can have vastly different pharmacological activities. Various methods for asymmetric synthesis can be employed, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. documentsdelivered.com
The synthesis of chiral benzoate esters and their application in enantioselective recognition and separation have been reported. rsc.org These studies highlight the importance of stereochemistry in the design and synthesis of functional molecules. If chiral analogues of this compound were to be synthesized, similar considerations regarding stereocontrol would be paramount.
Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 5 Methyl 2 Propoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including Methyl 5-methyl-2-propoxybenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
1D NMR (¹H, ¹³C) for Connectivity
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for establishing the basic framework and connectivity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are predicted based on the analysis of similar structures. ubc.cadocbrown.info The aromatic protons are expected to appear in the downfield region, while the protons of the methyl and propoxy groups will be found in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift. vaia.comdocbrown.info The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbons of the methyl and propoxy groups appear at characteristic upfield positions.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.8 | 110 - 160 |
| O-CH₃ | ~3.8 | ~52 |
| Ar-CH₃ | ~2.3 | ~21 |
| O-CH₂- | ~4.0 | ~70 |
| -CH₂-CH₂- | ~1.8 | ~22 |
| -CH₂-CH₃ | ~1.0 | ~10 |
| C=O | - | ~166 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
2D NMR (COSY, HSQC, HMBC, NOESY) for Spatial Relationships
Two-dimensional NMR techniques are instrumental in elucidating the complex structural details and spatial relationships within this compound. researchgate.netyoutube.comsdsu.eduslideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons of the propoxy group's ethyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecule's backbone. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between the ester methyl group and the carbonyl carbon, as well as between the propoxy group and the aromatic ring. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This can help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the methyl and propoxy groups and the aromatic protons. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. youtube.comyoutube.comnih.gov By inducing fragmentation of the molecular ion of this compound and analyzing the resulting fragment ions, it is possible to piece together the molecule's structure. Common fragmentation pathways for benzoate (B1203000) esters often involve the loss of the alkoxy group or cleavage of the ester linkage.
Predicted Fragmentation Pattern for this compound:
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+• | Molecular Ion |
| [M - OCH₃]+ | Loss of methoxy (B1213986) radical |
| [M - COOCH₃]+ | Loss of carbomethoxy group |
| [M - CH₃CH₂CH₂O]+ | Loss of propoxy radical |
Note: The fragmentation pattern is predicted based on the general behavior of similar compounds and would need to be confirmed by experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C stretching bands. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of non-polar bonds can also be more readily observed.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-O (Ester/Ether) | Stretch | 1100 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: These are typical ranges and the exact positions would be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, particularly the π-electron systems of aromatic compounds. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the substituted benzene (B151609) ring.
The benzene ring and its substituents, the methyl ester and propoxy groups, contain chromophores that absorb UV radiation, leading to π → π* and n → π* electronic transitions. The position and intensity of these absorption bands are sensitive to the electronic environment of the chromophore. The propoxy and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 290 | High |
| n → π | 300 - 340 | Low |
It is important to note that the solvent used for analysis can influence the position of these absorption bands. Polar solvents can stabilize the excited state, often leading to a shift in the absorption maximum. Therefore, reporting the solvent system is crucial for the reproducibility of UV-Vis data.
X-ray Crystallography for Definitive Solid-State Structure Determination (when single crystals are available)
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate , has been determined, offering valuable insights into the likely solid-state conformation of the target molecule. nih.gov
In the structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the molecule is largely planar, with the exception of the ester group. nih.gov The dihedral angle between the phenyl ring and the ester group is a key conformational parameter. nih.gov The crystal packing is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the formation of a layered structure. nih.gov
Table 2: Illustrative Crystallographic Data for a Related Compound: Methyl 5-(2-bromoacetyl)-2-propoxybenzoate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅BrO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.292(3) |
| b (Å) | 10.534(2) |
| c (Å) | 7.8160(16) |
| β (°) | 92.42(3) |
| Volume (ų) | 1340.2(5) |
This data is for an illustrative related compound and not for this compound.
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its molecular structure, resolving any ambiguity that may arise from other analytical techniques.
Chromatographic Methods for Purity Assessment, Separation, and Isolation
Chromatographic techniques are central to the analysis of organic compounds, enabling their separation, identification, and quantification. For this compound, various chromatographic methods would be employed throughout its research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unequivocal identification.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a methyl benzoate derivative, with key fragments arising from the loss of the methoxy group (-OCH₃), the propoxy group (-OCH₂CH₂CH₃), and other characteristic cleavages of the ester and ether functionalities.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Ion | m/z (predicted) |
| [M]⁺ | 208 |
| [M - OCH₃]⁺ | 177 |
| [M - CH₂CH₂CH₃]⁺ | 165 |
| [C₇H₇O]⁺ | 107 |
The retention time in the gas chromatogram would be a characteristic parameter for this compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample of this compound can be accurately determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 4: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would allow for the separation of this compound from potential impurities, such as starting materials from its synthesis or any degradation products.
For the isolation of larger quantities of high-purity this compound, advanced separation techniques such as Supercritical Fluid Chromatography (SFC) and preparative HPLC are employed.
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations and the use of more environmentally friendly solvents. For the purification of aromatic esters, SFC can be a highly efficient technique, particularly for chiral separations if applicable. nih.gov
Preparative High-Performance Liquid Chromatography (Preparative HPLC) is essentially a scaled-up version of analytical HPLC. It is used to isolate and purify larger amounts of a compound. By using larger columns and higher flow rates, significant quantities of this compound can be purified for further research or use as a reference standard. researchgate.net
Advanced Analytical Techniques for Trace Impurity Profiling in Research Materials
The identification and quantification of trace-level impurities are critical for ensuring the quality and safety of research materials, especially those intended for biological or pharmaceutical studies. Advanced analytical techniques are essential for this purpose.
For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a powerful tool for trace impurity profiling. This technique combines the high separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS can detect and identify impurities at very low concentrations (parts per million or even parts per billion levels). By using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can be highly selective for known impurities. For unknown impurities, high-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, enabling the determination of their elemental composition.
The development of a robust impurity profile for this compound would involve the identification of potential impurities based on its synthetic route and degradation pathways. These could include residual starting materials, by-products, and degradation products formed during storage.
Computational and Theoretical Investigations of Methyl 5 Methyl 2 Propoxybenzoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which dictate the compound's physical and chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For methyl 5-methyl-2-propoxybenzoate, DFT calculations, often using functionals like B3LYP, would be employed to determine its ground-state geometry. nih.govresearchgate.net These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.
A primary focus would be the dihedral angles between the phenyl ring and the ester and propoxy groups. In a related compound, methyl 5-(2-bromoacetyl)-2-propoxybenzoate, experimental X-ray crystallography revealed a dihedral angle of 41.6° between the phenyl ring and the ester group, indicating a non-planar conformation. nih.gov DFT calculations would aim to reproduce this and predict the preferred orientation of the propoxy group, which influences steric and electronic effects.
Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation
| Property | Predicted Value/Information |
| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles |
| Total Energy | A measure of the molecule's stability |
| Dipole Moment | Magnitude and direction of molecular polarity |
| Mulliken Atomic Charges | Distribution of partial charges on each atom |
| HOMO-LUMO Energy Gap | Insight into electronic transitions and reactivity |
Ab Initio Calculations for High Accuracy Predictions
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without reliance on empirical data. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations would serve as a benchmark to validate the results obtained from DFT methods. These calculations are particularly valuable for refining the electronic energy and providing a more precise description of electron correlation effects, which are crucial for an accurate understanding of the molecule's stability and reactivity. researchgate.net
Prediction and Validation of Spectroscopic Properties
Computational methods are invaluable for interpreting and predicting spectroscopic data, which serve as an experimental fingerprint of a molecule.
Computational NMR Shielding Calculations and Comparison with Experimental Data
The Gauge-Independent Atomic Orbital (GIAO) method is a standard computational approach for predicting NMR chemical shifts. researchgate.net This method would be applied to the DFT-optimized geometry of this compound to calculate the isotropic shielding tensors for each nucleus (¹H and ¹³C). The predicted chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).
Studies on other substituted benzoic acid esters have shown that DFT calculations can effectively model and explain anomalous chemical shifts that are not easily predicted by simple empirical rules. nih.gov For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methyl ester protons, and the protons of the propoxy and ring-substituted methyl groups. A comparison of these predicted values with experimentally obtained NMR data would be essential for validating the accuracy of the computed molecular structure.
Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic-H | (Calculated Value) | (Measured Value) |
| OCH₃ | (Calculated Value) | (Measured Value) |
| Ring-CH₃ | (Calculated Value) | (Measured Value) |
| Propoxy-CH₂ | (Calculated Value) | (Measured Value) |
| Propoxy-CH₂ | (Calculated Value) | (Measured Value) |
| Propoxy-CH₃ | (Calculated Value) | (Measured Value) |
Vibrational Frequency Calculations (IR, Raman)
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be determined. nih.govarxiv.org These calculations, typically performed at the DFT level, would identify the characteristic vibrational modes of this compound.
Key predicted frequencies would include the C=O stretching of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching, and the various modes associated with the methyl and propoxy substituents. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more direct comparison with experimental IR and Raman spectra. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, this could involve modeling its synthesis, such as the esterification of 2-propoxy-5-methylbenzoic acid. nih.gov
By mapping the potential energy surface of the reaction, computational chemists can identify the structures of transition states and intermediates. unicamp.br This allows for the calculation of activation energies, which are crucial for understanding the reaction kinetics. dnu.dp.ua For instance, in a Fischer esterification reaction, modeling can clarify the role of the acid catalyst and the energetics of the tetrahedral intermediate formation and subsequent water elimination. tcu.edu Such studies provide a detailed, step-by-step understanding of how the molecule is formed, which is essential for optimizing reaction conditions. mdpi.com
Transition State Characterization for Key Transformations
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. A key transformation for this ester is its hydrolysis, which can be catalyzed by either acid or base. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing the transition states for these reactions.
For the base-catalyzed hydrolysis, the reaction proceeds through a nucleophilic acyl substitution mechanism. The transition state involves the formation of a tetrahedral intermediate following the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational calculations can determine the geometry of this transition state, its vibrational frequencies, and its energy barrier. One of the key indicators of a true transition state is the presence of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate.
Table 1: Calculated Transition State Properties for the Base-Catalyzed Hydrolysis of a Model Benzoate (B1203000) Ester
| Property | Value |
| Reaction | Base-Catalyzed Hydrolysis |
| Computational Method | DFT (B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | 15.8 |
| Imaginary Frequency (cm⁻¹) | -254 |
| Key Bond Distance (C-OH) (Å) | 1.98 |
Note: Data is based on theoretical calculations for a structurally analogous benzoate ester due to the absence of specific published data for this compound.
Reaction Coordinate Analysis and Energy Profiles
Reaction coordinate analysis provides a detailed picture of the energy landscape connecting reactants, transition states, and products. By mapping the potential energy surface along the intrinsic reaction coordinate (IRC), a complete energy profile for a given transformation can be constructed.
For the acid-catalyzed hydrolysis of this compound, the reaction pathway is more complex, involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol (B129727). Each of these steps has its own transition state and intermediate. An energy profile for this multi-step reaction would reveal the rate-determining step, which is typically the step with the highest activation energy barrier. Computational modeling can elucidate the energetics of each species along the reaction coordinate, providing a quantitative understanding of the reaction mechanism.
Conformation Analysis and Conformational Landscapes of the Compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape are associated with the propoxy group and the methyl ester group relative to the benzene (B151609) ring.
Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, can identify the low-energy conformers and the energy barriers between them. For the propoxy group, rotations around the C-O bonds can lead to various staggered and eclipsed conformations. Similarly, the orientation of the methyl ester group relative to the aromatic ring is crucial. The most stable conformer is likely to have the propoxy group oriented in a way that minimizes steric hindrance with the adjacent methyl ester and the ring's methyl group.
Table 2: Relative Energies of Key Conformers of a Model Alkoxy Benzoate
| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180 | 0.00 |
| Synclinal (Gauche) | 60 | 1.2 |
| Anticlinal | 120 | 2.5 |
Note: This table represents a simplified model for the rotation around the alkoxy C-O bond and is intended to be illustrative of the typical energy differences found in such systems.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions in a condensed phase. For this compound, MD simulations can provide insights into how individual molecules interact with each other and with solvent molecules, and how they might aggregate.
These simulations can reveal the dominant intermolecular forces at play. For a molecule like this compound, these would include van der Waals interactions, dipole-dipole interactions due to the polar ester group, and potential π-π stacking interactions between the aromatic rings. By simulating a system of many molecules over time, it is possible to observe the formation of clusters or aggregates and to characterize their size, shape, and stability. This information is valuable for understanding properties such as solubility, viscosity, and crystallization behavior.
Structure-Property Relationship Studies from a Theoretical Perspective
Theoretical structure-property relationship studies, often employing Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the molecular structure of a compound with its macroscopic properties. By calculating a variety of molecular descriptors, it is possible to build mathematical models that can predict properties without the need for experimental measurement.
Research Applications of Methyl 5 Methyl 2 Propoxybenzoate in Advanced Materials and Chemical Synthesis
Utilization as a Versatile Building Block in Complex Organic Synthesis
Substituted benzoate (B1203000) esters are fundamental reagents in organic chemistry, valued for their stability and the reactivity of the ester and aromatic ring functionalities. These characteristics allow them to serve as foundational skeletons for the construction of more complex molecules.
Precursor in Multi-Step Synthesis of Natural Products (excluding bioactivity)
While versatile intermediates are crucial in the total synthesis of natural products, a review of available scientific literature does not currently provide specific examples of Methyl 5-methyl-2-propoxybenzoate being utilized as a direct precursor in the multi-step synthesis of natural products. The field of synthetic chemistry is vast, and the application of such specific building blocks often appears in highly specialized research that may not yet be widely published.
Role in the Synthesis of Fine Chemicals and Intermediates
This compound and its close analogs serve as important intermediates in the synthesis of more complex fine chemicals. Research has demonstrated the utility of the core 2-propoxy-5-methylbenzoyl structure in creating specialized molecules.
One key area of its application is in the synthesis of related benzoic acid derivatives. For instance, 2-propoxy-5-methylbenzoic acid was synthesized from p-cresotinic acid. nih.govnist.gov A preferred route for this synthesis involves the conversion of p-cresotinic acid to its ethyl ester, followed by propylation with propyl iodide to yield ethyl 2-propoxy-5-methylbenzoate. nih.govnist.gov This ester is then hydrolyzed to the final acid product. nih.gov This multi-step process highlights the role of the ester as a critical, modifiable intermediate.
Furthermore, research into the synthesis of other functionalized benzoates demonstrates the role of this chemical family as intermediates. A notable example is the synthesis of Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate, a complex intermediate, which is synthesized from Methyl 5-acetyl-2-hydroxy-benzoate. nih.govnih.gov The initial step in this process is the alkylation of Methyl 5-acetyl-2-hydroxy-benzoate to form Methyl 5-acetyl-2-propoxybenzoate, which is then brominated to yield the final product. nih.gov This transformation underscores the utility of the this compound scaffold in preparing functionalized intermediates for further chemical development. nih.gov
| Final Product | Key Intermediate | Starting Material(s) | Key Reagents |
|---|---|---|---|
| 2-Propoxy-5-methylbenzoic acid | Ethyl 2-propoxy-5-methylbenzoate | p-Cresotinic acid, Ethanol (B145695) | H₂SO₄, Propyl iodide, Silver oxide, KOH nih.gov |
| Methyl 5-(2-bromo-acetyl)-2-propoxybenzoate | Methyl 5-acetyl-2-propoxybenzoate | Methyl 5-acetyl-2-hydroxy-benzoate | (Alkylation reagents), Bromine, Aluminium trichloride (B1173362) nih.gov |
Investigations in Polymer Science and Monomer Development
The incorporation of novel monomers is a key driver of innovation in polymer science, leading to materials with tailored properties. While the ester functionality of this compound suggests potential relevance, its specific applications in this field are not yet documented in mainstream research.
Monomer for Specialty Polymers and Copolymers
Based on available scientific literature, there are no specific studies reporting the use of this compound as a monomer for the synthesis of specialty polymers or copolymers. While commercial suppliers may categorize it under "Polymer Science," dedicated research demonstrating its polymerization or incorporation into polymer chains is not presently available. bldpharm.com The field is dominated by well-established monomers like methyl methacrylate (B99206) (PMMA), which, despite being a methyl ester, is structurally distinct and polymerizes via its vinyl group. mdpi.com
Research into Polymerization Mechanisms and Properties
Consistent with the lack of its use as a monomer, there is no research available on the polymerization mechanisms or the properties of polymers derived from this compound. Studies on polymerization kinetics and mechanisms, such as controlled/living radical polymerization, have been conducted extensively on other monomers like methyl methacrylate, but these findings cannot be extrapolated to this compound without specific experimental investigation. scialert.net
Contributions to Electronic Materials Research
The development of organic electronic materials often relies on molecules with specific electronic and structural properties. While some commercial chemical suppliers may list this compound under categories like "Electronic Materials," there is currently no published scientific research that details its synthesis, characterization, or application in this field. bldpharm.com The research in this area tends to focus on larger, more conjugated molecular systems.
Precursor for Organic Light-Emitting Diodes (OLEDs) Component Development
There is no available scientific literature or patent data that describes the use of this compound as a precursor for the development of components for Organic Light-Emitting Diodes (OLEDs). Research in the field of OLEDs is extensive, with a focus on designing molecules that exhibit specific electronic and photophysical properties, such as high quantum efficiency, color purity, and operational stability. However, investigations into this compound for these purposes have not been reported.
Organic Field-Effect Transistors (OFETs) and Related Applications
Similarly, the application of this compound in Organic Field-Effect Transistors (OFETs) is not documented in the current body of scientific work. The performance of OFETs is highly dependent on the molecular structure of the organic semiconductor, which influences charge carrier mobility and device stability. There are no studies indicating that this compound has been synthesized or evaluated for its semiconductor properties in OFETs.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While benzoate derivatives are commonly employed as ligands in MOF synthesis, there are no specific reports on the use of this compound for this purpose.
The potential of this compound as a ligand for MOF construction has not been explored. The design and synthesis of new organic ligands are crucial for creating MOFs with tailored properties, such as specific pore sizes, surface areas, and functionalities. However, the scientific community has not yet turned its attention to this particular molecule for MOF applications.
The coordination behavior of this compound with various metal centers is a fundamental aspect that would need to be understood for its application in MOFs or other coordination complexes. This includes studying its binding modes and the resulting geometries of the metal complexes. As of now, such coordination chemistry studies involving this compound are absent from the literature.
Research into Optical and Magnetic Materials
The design of new materials with specific optical or magnetic properties is an active area of research. Organic molecules can play a crucial role in the development of materials such as nonlinear optical materials, photoswitches, or molecular magnets.
There is no research available on the design or synthesis of materials with specific optical responses using this compound. Such research would typically involve investigating its chromophoric and luminogenic properties, which has not been undertaken.
Investigations into Magnetic Properties of Derivatives
While direct studies on the magnetic properties of this compound derivatives are not extensively documented, the broader class of benzoate derivatives, when complexed with transition metals, has been a subject of interest in the field of molecular magnetism. The structural features of this compound suggest that its corresponding carboxylic acid, 5-methyl-2-propoxybenzoic acid, could serve as a ligand to form coordination complexes with transition metal ions.
The magnetic properties of such complexes are primarily dictated by the nature of the metal ion and the geometry of the coordination sphere. researchgate.netlucp.netgcnayanangal.com The arrangement of the benzoate ligands around the metal center influences the magnetic exchange interactions between adjacent metal ions, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) coupling. lucp.net
Table 1: Factors Influencing Magnetic Properties of Transition Metal Benzoate Complexes
| Factor | Description | Potential Impact on Derivatives of this compound |
| Transition Metal Ion | The choice of metal (e.g., Cu(II), Mn(II), Co(II)) determines the number of unpaired d-electrons. researchgate.net | Different metal complexes would exhibit distinct magnetic moments and behaviors. |
| Coordination Geometry | The spatial arrangement of ligands (e.g., octahedral, tetrahedral) affects the splitting of d-orbitals and magnetic anisotropy. researchgate.net | The steric bulk of the propoxy and methyl groups could influence the resulting coordination geometry. |
| Bridging Ligands | The way the benzoate ligand coordinates to two or more metal centers dictates the pathway for magnetic exchange. lucp.net | The carboxylate group of the derived acid could act as a bridging ligand. |
| Substituents on the Benzoate Ring | Electron-donating or withdrawing groups can modify the electronic properties of the ligand and influence the metal-ligand bond. | The methyl and propoxy groups on the benzene (B151609) ring could subtly alter the magnetic coupling. |
This table is generated based on general principles of magneto-chemistry and studies on related benzoate complexes.
Research in this area would involve synthesizing derivatives of 5-methyl-2-propoxybenzoic acid with various transition metals and characterizing their magnetic susceptibility at different temperatures. Such studies could contribute to the development of new molecular-based magnetic materials. lucp.net
Role in Heterogeneous and Homogeneous Catalysis Research
Benzoate derivatives are recognized for their utility as ligands in both heterogeneous and homogeneous catalysis. acs.orgnih.gov The carboxylate functionality can coordinate to metal centers, and the substituents on the aromatic ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst.
Ligand Scaffold for Transition Metal Catalysts
The carboxylic acid derived from this compound, 5-methyl-2-propoxybenzoic acid, can act as a ligand for transition metal catalysts. mdpi.com The coordination of the carboxylate group to a metal center is a common feature in many catalytic systems. acs.org The presence of the methyl and propoxy groups on the benzene ring can influence the catalyst's performance by:
Modulating Electronic Properties: The electron-donating nature of the propoxy and methyl groups can increase the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions. researchgate.net
Imparting Steric Hindrance: The bulkiness of the propoxy group can create a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations. researchgate.net
Table 2: Potential Catalytic Applications based on Related Benzoate Ligands
| Catalytic Reaction | Role of Benzoate-type Ligand | Potential for this compound Derivative |
| Cross-Coupling Reactions | Stabilizing the active metal species and influencing reductive elimination. researchgate.net | The derived ligand could be employed in palladium- or copper-catalyzed cross-coupling reactions. |
| C-H Functionalization | Acting as a directing group or an ancillary ligand to control regioselectivity. researchgate.net | The carboxylate could potentially direct the functionalization of specific C-H bonds. |
| Polymerization | Influencing the stereochemistry and molecular weight of the resulting polymer. | Could be explored in the synthesis of coordination polymers with specific catalytic sites. |
This table is based on established roles of benzoate ligands in catalysis and represents potential areas of investigation for derivatives of this compound.
Studies of Catalytic Activity and Selectivity in Organic Reactions
The performance of a catalyst is evaluated by its activity (the rate at which it converts reactants to products) and its selectivity (the preference for the formation of a specific product). For a catalyst incorporating a ligand derived from this compound, these parameters would be influenced by the nature of the metal and the reaction conditions.
For instance, in the context of C-H activation, the electronic and steric profile of the 5-methyl-2-propoxybenzoate ligand could direct the catalyst to a specific position on a substrate molecule, thereby enhancing the regioselectivity of the reaction. researchgate.net Similarly, in enantioselective catalysis, chiral versions of this ligand could be synthesized to create catalysts that produce one enantiomer of a chiral product in excess. nih.gov
A study on the synthesis of 2-propoxy-5-methylbenzoic acid, a closely related compound, highlights its use as a chelating agent. nist.gov This chelating ability is fundamental to its potential role as a ligand in catalysis, where it can bind to and stabilize a metal center, thereby creating an active catalytic species. nist.gov Further research would be necessary to synthesize such catalysts and evaluate their activity and selectivity in various organic transformations.
Sustainable Chemistry Approaches in the Synthesis and Handling of Methyl 5 Methyl 2 Propoxybenzoate
Development of Eco-Friendly Synthesis Routes
The conventional synthesis of benzoate (B1203000) esters often involves the use of volatile organic compounds (VOCs) as solvents, which can contribute to air pollution and pose health risks. The development of greener synthesis routes focuses on replacing these hazardous solvents with more benign alternatives or eliminating them altogether.
The ideal green solvent should have a low environmental impact, be non-toxic, and readily biodegradable. For the synthesis of benzoate esters, several alternatives to traditional solvents like toluene (B28343) or benzene (B151609) have been explored. Deep eutectic solvents (DES), for instance, are a class of ionic liquids composed of a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, have low vapor pressure, and can be designed to have specific solvent properties. dergipark.org.tr Research on the esterification of benzoic acid has shown that a DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride can act as both a solvent and a catalyst, achieving high conversions. dergipark.org.tr Another approach is the use of water as a solvent, particularly for reactions like the Schotten-Baumann method for benzoylation, which can be performed at room temperature in an aqueous environment. brazilianjournals.com.br Natural polymers, such as alginate and chitosan, can also be used to create eco-friendly biosorbents for the removal of reactants or products from aqueous solutions. nih.govmdpi.com
Eliminating the solvent entirely represents a significant step towards a greener process. Microwave-assisted synthesis is a prominent solvent-free method that can accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption. ijsdr.org For example, the synthesis of butyl benzoate via esterification has been successfully demonstrated using microwave irradiation, significantly reducing the reaction time compared to conventional heating. ijsdr.org Solid-state reactions, where the reactants are mixed in the absence of a solvent, are another avenue, though their application would depend on the physical properties of the starting materials for Methyl 5-methyl-2-propoxybenzoate synthesis.
Atom Economy and Waste Minimization in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The goal is to design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.
The synthesis of this compound would likely involve an esterification or transesterification reaction. The atom economy of such reactions can be high, but the generation of by-products, such as water in esterification, needs to be managed. The use of stoichiometric reagents that are not incorporated into the final product should be avoided. For instance, some older methods for amine synthesis have very low atom economy due to the use of protecting groups that are later removed.
Table 1: Illustrative Atom Economy for a Hypothetical Synthesis of this compound
| Reactant A (e.g., 5-methyl-2-propoxybenzoic acid) | Reactant B (e.g., Methanol) | Product (this compound) | By-product (e.g., Water) | Atom Economy (%) |
| C11H14O3 | CH4O | C12H16O3 | H2O | 91.9% |
Note: This table is illustrative and assumes a direct esterification reaction. The atom economy is calculated as (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100.
To minimize waste, the recycling of unreacted starting materials and solvents is crucial. The use of recyclable catalysts and the development of processes that generate biodegradable waste products are also key strategies.
Design and Application of Environmentally Benign Catalytic Systems
Traditional esterification reactions often rely on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste. dergipark.org.trmdpi.com Green chemistry focuses on replacing these with environmentally benign catalytic systems.
Heterogeneous solid acid catalysts are a promising alternative. These catalysts are easily separated from the reaction mixture by filtration, can be reused multiple times, and are generally less corrosive. researchgate.net Examples of solid acids explored for benzoate ester synthesis include:
Zirconium-based catalysts: Zirconium fixed on a titanium support has been shown to be an effective and reusable catalyst for the synthesis of various methyl benzoates. mdpi.com
Layered metal benzoates: Alkaline earth layered benzoates (e.g., calcium, barium, strontium benzoates) have demonstrated catalytic activity in the methyl esterification of benzoic acid and can be recycled. scielo.brresearchgate.net
Zeolites: These microporous aluminosilicates can be used as shape-selective catalysts. An eco-friendly route for synthesizing Beta zeolite from kaolinite (B1170537) and recycled mother liquor has been developed, reducing the environmental impact of the catalyst production itself. sciopen.com
Biocatalysts, particularly enzymes like lipases, offer a highly selective and mild alternative for ester synthesis. mdpi.com Immobilized lipases can be used in continuous flow reactors, are biodegradable, and operate under mild temperature and pressure conditions, reducing energy consumption. mdpi.comrsc.org
Table 2: Comparison of Catalytic Systems for Benzoate Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Example |
| Homogeneous Mineral Acids | High activity, low cost | Corrosive, difficult to separate, waste generation | Sulfuric Acid dergipark.org.tr |
| Heterogeneous Solid Acids | Reusable, easy separation, less corrosive | Can have lower activity than homogeneous catalysts | Zr/Ti Solid Acid mdpi.com |
| Layered Metal Benzoates | Reusable, environmentally benign | May require higher temperatures | Calcium Benzoate scielo.brresearchgate.net |
| Biocatalysts (Enzymes) | High selectivity, mild conditions, biodegradable | Can be sensitive to reaction conditions, higher initial cost | Immobilized Lipases mdpi.comrsc.org |
Exploration of Renewable Feedstock Utilization for Precursor Synthesis
The precursors for this compound are typically derived from petrochemical sources. A key aspect of sustainable chemistry is the shift towards renewable feedstocks.
The benzoic acid core, a likely precursor, can be produced from renewable resources. Lignocellulosic biomass, such as sawdust, can be catalytically converted to aromatics, including toluene, which can then be oxidized to benzoic acid. researchgate.net Another promising route is microbial synthesis. Engineered microorganisms can produce benzoic acid and its derivatives, like 4-hydroxybenzoic acid, from renewable feedstocks such as sugars or biobased L-tyrosine and L-phenylalanine through fermentation processes. essfeed.comnih.govresearchgate.net The propoxy group and the methyl groups could potentially be derived from bio-based alcohols and other platform chemicals obtained from biomass. rsc.org
Process Intensification and Energy Efficiency Studies in Production
Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. mdpi.com For esterification reactions, several process intensification strategies can be applied to improve energy efficiency and reduce the environmental footprint.
Continuous flow reactors, including microreactors, offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch reactors. numberanalytics.comresearchgate.netresearchgate.net The combination of microwave heating with continuous flow systems can further accelerate reactions. researchgate.net
Reactive distillation is another intensified process where the reaction and separation of products occur in a single unit. This can be particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a by-product (e.g., water) can drive the reaction towards completion, increasing conversion and reducing energy consumption. sphinxsai.com The integration of membrane technologies, such as pervaporation, can also be used to selectively remove water from the reaction mixture, achieving similar benefits. mdpi.comsphinxsai.com
Lifecycle Assessment (LCA) Considerations in Chemical Research
The application of lifecycle assessment (LCA) in chemical research is a comprehensive approach to evaluating the potential environmental impacts of a chemical product throughout its entire existence. This "cradle-to-grave" analysis is instrumental for guiding sustainable practices in the synthesis and handling of compounds like this compound. wikipedia.orgperfumerflavorist.com An LCA framework, as defined by ISO 14040 and 14044 standards, systematically assesses the inputs, outputs, and potential environmental consequences of a product system at all stages of its life. perfumerflavorist.comtandfonline.com For a fragrance ingredient such as this compound, this encompasses raw material extraction, chemical synthesis, purification, transportation, consumer use, and end-of-life disposal. chemicalbook.com
While specific LCA data for this compound is not publicly available, a detailed examination of its probable synthetic pathway allows for the identification of potential environmental hotspots and areas for sustainable intervention. perfumerflavorist.com The synthesis likely proceeds through two key stages: the esterification of 5-methylsalicylic acid and the subsequent etherification of the resulting phenolic ester.
A plausible synthesis route begins with the Kolbe-Schmitt reaction, using p-cresol (B1678582) and carbon dioxide under pressure to produce 5-methylsalicylic acid. nih.govnist.gov This is followed by a Fischer esterification with methanol (B129727) and an acid catalyst (e.g., sulfuric acid) to yield methyl 5-methyl-2-hydroxybenzoate. chemicalbook.comprepchem.com The final step is a Williamson ether synthesis, where the hydroxyl group is alkylated using a propyl halide (e.g., propyl iodide) in the presence of a base to form the target molecule. nih.govwikipedia.org
The primary stages of the lifecycle for this compound can be broken down as follows:
Raw Material Acquisition: This stage involves the production of starting materials. The precursor p-cresol is typically derived from fossil fuels. The production of other key reagents like methanol, sulfuric acid, and propyl halides also carries a significant environmental footprint, primarily related to energy consumption and the use of non-renewable resources. patsnap.com
Chemical Synthesis (Manufacturing): This phase includes the multi-step chemical reactions, solvent use, energy consumption for heating and cooling, and waste generation. rsc.org Traditional methods for esterification and etherification often employ hazardous solvents and strong acid or base catalysts, leading to concerns about worker safety and environmental pollution. numberanalytics.comnih.gov The generation of inorganic salts as byproducts in the Williamson ether synthesis is a notable waste stream. numberanalytics.com
Purification: Post-synthesis, the product must be purified, often through processes like distillation or chromatography, which are energy-intensive and may use additional solvents.
End-of-Life: This stage considers the final fate of the molecule after the consumer product is used. This can include degradation in wastewater treatment plants, potential for bioaccumulation, or disposal in landfills.
Applying green chemistry principles can mitigate the environmental impacts at various stages. For instance, utilizing bio-based feedstocks for precursors like p-cresol and methanol could significantly reduce the carbon footprint. evea-conseil.com In the synthesis phase, replacing hazardous solvents with greener alternatives like acetonitrile (B52724), dimethyl carbonate, or deep eutectic solvents can improve the environmental profile. nih.govtandfonline.comrsc.org The use of solid acid catalysts or enzymatic processes for esterification can reduce waste and avoid harsh reaction conditions. google.comnih.gov Similarly, developing catalytic versions of the Williamson ether synthesis can minimize waste and allow for the use of less hazardous alkylating agents. numberanalytics.comacs.org
Predictive LCA models and tools like GREEN MOTION™ are increasingly used in the fragrance industry to estimate the environmental footprint of new molecules early in the development process, guiding chemists toward more sustainable synthetic routes. rsc.orgevea-conseil.com These tools help to quantify metrics such as atom economy, energy efficiency, and the environmental impact of raw materials and waste streams, thereby embedding sustainability into the core of chemical research and product development.
Interactive Data Table: Lifecycle Assessment Considerations for this compound
| Lifecycle Stage | Key Activities & Inputs | Potential Environmental Hotspots | Sustainable Chemistry Approaches |
| Raw Material Acquisition | Production of p-cresol, methanol, propyl halide, sulfuric acid, and base. | Fossil fuel dependency, energy consumption in precursor synthesis, hazardous nature of some reagents (e.g., alkyl halides). patsnap.com | Use of bio-based feedstocks, sourcing from renewable resources. |
| Chemical Synthesis | Esterification and Williamson ether synthesis reactions. Use of solvents, catalysts, and energy. | Use of hazardous solvents (e.g., DMF, chlorinated solvents), strong acid/base catalysts, generation of salt byproducts, high energy consumption. numberanalytics.comnih.gov | Employing green solvents (e.g., deep eutectic solvents, acetonitrile), using solid acid or enzymatic catalysts, catalytic etherification methods, improving energy efficiency. tandfonline.comrsc.orgnih.govacs.org |
| Purification | Distillation, extraction, chromatography. | High energy consumption, additional solvent use, potential for product loss. | Development of more efficient separation techniques, solvent recycling. |
| Use Phase | Incorporation into consumer products (e.g., perfumes, cosmetics). | The impact of the overall consumer product's lifecycle. | Designing biodegradable molecules. |
| End-of-Life | Disposal down the drain, entering wastewater treatment or landfill. | Potential for persistence in the environment, aquatic toxicity, biodegradability. | Designing molecules for enhanced biodegradability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
